

## MTHFD2 Inhibitors: A Comparative Analysis of DS18561882 and LY345899

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS18561882 |           |
| Cat. No.:            | B607206    | Get Quote |

#### For Immediate Release

In the landscape of cancer metabolism research, the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target. Its high expression in various tumor types, contrasted with low to undetectable levels in most normal adult tissues, presents a promising therapeutic window. This guide provides a comparative analysis of two prominent MTHFD2 inhibitors, **DS18561882** and LY345899, summarizing their biochemical activity, cellular effects, and pharmacokinetic profiles based on available preclinical data.

At a Glance: Kev Performance Indicators

| Parameter                      | DS18561882                              | LY345899             |
|--------------------------------|-----------------------------------------|----------------------|
| Primary Target(s)              | MTHFD2, MTHFD1                          | MTHFD1, MTHFD2       |
| MTHFD2 IC50                    | 0.0063 μM (6.3 nM)[1]                   | 0.663 μM (663 nM)[2] |
| MTHFD1 IC50                    | 0.57 μM (570 nM)[1]                     | 0.096 μM (96 nM)[2]  |
| Selectivity (MTHFD1/MTHFD2)    | ~90-fold for MTHFD2                     | ~7-fold for MTHFD1   |
| Cell-based Activity (GI50)     | 140 nM (MDA-MB-231 breast cancer)[1][3] | Data not available   |
| Administration Route (in vivo) | Oral[1]                                 | Intraperitoneal[2]   |



## Mechanism of Action: Targeting One-Carbon Metabolism

Both **DS18561882** and LY345899 function by inhibiting key enzymes in the one-carbon metabolic pathway. This pathway is crucial for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules required for rapid cell proliferation. By disrupting this pathway, these inhibitors can lead to replication stress and ultimately, cancer cell death.[4]

**DS18561882**, a tricyclic coumarin-based compound, and LY345899, a folate analog, both competitively bind to the substrate-binding site of MTHFD enzymes.[5][6] However, their selectivity profiles differ significantly. **DS18561882** demonstrates a strong preference for MTHFD2 over MTHFD1, while LY345899 is more potent against MTHFD1.[1][2][4]

The following diagram illustrates the central role of MTHFD1 and MTHFD2 in the one-carbon metabolic pathway and the points of inhibition for **DS18561882** and LY345899.





Click to download full resolution via product page

**Caption:** Inhibition points of **DS18561882** and LY345899 in one-carbon metabolism.

# In Vitro Performance Biochemical Activity

The inhibitory potency of **DS18561882** and LY345899 against recombinant human MTHFD1 and MTHFD2 enzymes has been determined through biochemical assays.



| Compound   | MTHFD2 IC50 (μM) | MTHFD1 IC50 (μM) | MTHFD1 Ki (nM) |
|------------|------------------|------------------|----------------|
| DS18561882 | 0.0063[1]        | 0.57[1]          | Not Reported   |
| LY345899   | 0.663[2]         | 0.096[2]         | 18[2]          |

**DS18561882** is a highly potent inhibitor of MTHFD2, with an IC50 in the low nanomolar range, and exhibits approximately 90-fold selectivity for MTHFD2 over MTHFD1. In contrast, LY345899 is a more potent inhibitor of MTHFD1, with a nearly 7-fold higher potency for MTHFD1 compared to MTHFD2.

## **Cellular Activity**

In cell-based assays, **DS18561882** has demonstrated potent anti-proliferative effects.

| Compound   | Cell Line                        | GI50 (nM)    |
|------------|----------------------------------|--------------|
| DS18561882 | MDA-MB-231 (human breast cancer) | 140[1][3]    |
| LY345899   | Not Reported                     | Not Reported |

### In Vivo Performance

Both compounds have demonstrated anti-tumor activity in preclinical animal models.

### **Pharmacokinetics**

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion of these inhibitors.

**DS18561882** (Oral Administration in Mice)[1]



| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (μg·h/mL) |
|--------------|--------------|--------------|---------------|
| 30           | 11.4         | 2.21         | 64.6          |
| 100          | 56.5         | 2.16         | 264           |
| 300          | 90.1         | 2.32         | 726           |

Note: The original source for the 300 mg/kg dose appears to have a typo, listing the dose as 200 mg/kg for the t1/2 and AUC values. The table reflects the stated dose of 300 mg/kg from the in vivo efficacy study.

#### LY345899

Quantitative pharmacokinetic data for LY345899, such as Cmax, t1/2, and AUC, were not available in the reviewed sources.

## **Efficacy**

The anti-tumor efficacy of both compounds has been evaluated in xenograft models.

#### DS18561882

- Model: MDA-MB-231 human breast cancer xenograft in mice.[1]
- Dosing: 30, 100, or 300 mg/kg, administered orally twice daily.[1]
- Result: Dose-dependent tumor growth inhibition, with the 300 mg/kg dose resulting in a 67% tumor growth inhibition.

#### LY345899

- Model: SW620 or patient-derived colorectal cancer xenograft in mice.[2][7]
- Dosing: 5-10 mg/kg, administered via intraperitoneal injection, 5 days a week for 4 weeks.[2]
- Result: Showed potent antitumor activity, displaying therapeutic activity against colorectal cancer in vivo.[2][7]



## **Experimental Protocols MTHFD2 Enzymatic Assay**

A common method to determine the direct inhibitory activity of a compound on the MTHFD2 enzyme is a biochemical assay that measures the production of NADH.



Click to download full resolution via product page

Caption: Workflow for a typical MTHFD2 enzymatic assay.

Protocol:



- Preparation: Recombinant human MTHFD2 protein is purified. A reaction mixture is prepared containing assay buffer, the enzyme, and the test inhibitor at various concentrations.[8]
- Initiation: The enzymatic reaction is initiated by the addition of the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.[8]
- Incubation: The reaction is incubated at a controlled temperature, typically 37°C.[8]
- Analysis: The rate of NADH production is monitored, often through spectrophotometry or a coupled luminescence-based assay. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.[8]

## **Cell Proliferation Assay**

Cell-based assays are crucial for determining the effect of an inhibitor on cancer cell proliferation.

#### Protocol:

- Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and allowed to adhere overnight.[8]
- Treatment: Cells are treated with a range of concentrations of the MTHFD2 inhibitor.[8]
- Incubation: The plates are incubated for a period of time, typically 72 hours.
- Analysis: Cell viability is assessed using a reagent such as resazurin or by quantifying ATP levels. The half-maximal growth inhibition (GI50) is calculated from the resulting doseresponse curve.[8]

## Conclusion

**DS18561882** and LY345899 are both valuable research tools for investigating the role of one-carbon metabolism in cancer. **DS18561882** stands out for its high potency and selectivity for MTHFD2, as well as its oral bioavailability. LY345899, while less selective for MTHFD2, is a potent inhibitor of MTHFD1 and has demonstrated in vivo efficacy. The choice between these two inhibitors will depend on the specific research question, with **DS18561882** being more suitable for studies focused on the specific inhibition of MTHFD2, while LY345899 may be more



appropriate for investigating the combined inhibition of both MTHFD1 and MTHFD2. Further head-to-head comparative studies, particularly utilizing the same cell lines, animal models, and pharmacokinetic analyses, would be beneficial for a more direct comparison of their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [MTHFD2 Inhibitors: A Comparative Analysis of DS18561882 and LY345899]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607206#ds18561882-vs-ly345899-a-comparative-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com